molecular formula C15H17N3O B3022191 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide CAS No. 1071400-83-3

4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

Cat. No.: B3022191
CAS No.: 1071400-83-3
M. Wt: 255.31 g/mol
InChI Key: ZUEBGAIIRRUOAP-UHFFFAOYSA-N
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Description

4-{[(4-Methylphenyl)amino]methyl}benzohydrazide (CAS 1071400-83-3) is a synthetic benzohydrazide derivative of interest in medicinal and agricultural chemical research. The benzohydrazide scaffold is a privileged structure in drug discovery, known for its versatile biological activities and ability to interact with various enzyme systems . This compound is of particular value for researchers designing and synthesizing novel molecules for biological screening. Structurally, it combines a benzohydrazide core with a (4-methylphenyl)amino)methyl substituent, which may influence its physicochemical properties and biomolecular interactions. Related benzohydrazide derivatives have demonstrated significant potential in scientific studies, including serving as inhibitors for enzymes like monoamine oxidases (MAOs) and β-secretase (BACE-1), which are relevant targets in neuroscience and Alzheimer's disease research . Furthermore, recent studies have shown that novel benzohydrazide derivatives incorporating specific pharmacophores exhibit potent fungicidal activities by acting as succinate dehydrogenase (SDH) inhibitors, presenting a promising avenue for the development of new agricultural fungicides . Other research avenues for similar compounds include their evaluation as laccase inhibitors and investigations into their antiglycation properties . Researchers can utilize this chemical as a key intermediate or building block for the construction of more complex hydrazide-hydrazone derivatives via condensation reactions with aldehydes or ketones. It is supplied For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not approved for use in humans, animals, or for diagnostic, therapeutic, or any personal applications.

Properties

IUPAC Name

4-[(4-methylanilino)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-11-2-8-14(9-3-11)17-10-12-4-6-13(7-5-12)15(19)18-16/h2-9,17H,10,16H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEBGAIIRRUOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-{[(4-Methylphenyl)amino]methyl}benzohydrazide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or carbonyl compounds, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Chemistry

4-{[(4-Methylphenyl)amino]methyl}benzohydrazide is being explored as a lead compound for developing new drugs targeting neurodegenerative diseases. Its derivatives have shown promise in inhibiting enzymes such as monoamine oxidases and β-secretase, which are implicated in conditions like Alzheimer's disease. The compound's ability to modulate neurotransmitter metabolism positions it as a candidate for further pharmacological studies.

Key Findings:

  • Monoamine Oxidase Inhibition: Research indicates that this compound can inhibit monoamine oxidases, enzymes critical for neurotransmitter regulation in the brain .
  • β-Secretase Interaction: Studies suggest potential interactions with β-secretase, indicating its role in Alzheimer's disease progression .

Biochemistry

In biochemistry, the compound has been utilized in the screening of hydrazide-hydrazone derivatives as inhibitors of laccase from Trametes versicolor. This screening helps identify compounds that can potentially inhibit enzymatic activities relevant to various biochemical pathways.

Application Summary:

  • Kinetic and molecular modeling studies have been conducted to evaluate the inhibitory effects of this compound on laccase activity .

Mechanism of Action

The mechanism of action of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

b. 4-Hydroxy-N′-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide (HL1)

  • Structure : Contains a 4-hydroxybenzohydrazide core and a 4-methylphenylidene substituent.
  • Synthesis: Formed by condensation of 4-hydroxybenzohydrazide with 4-methylacetophenone.
  • Application : Acts as a ligand for copper(II) complexes, demonstrating moderate DNA binding and cleavage activity .

c. 2,4-Dihydroxy-N′-(5-chloro-2-hydroxybenzylidene)benzohydrazide (Compound VII)

  • Structure : A Schiff base with hydroxyl and chloro substituents on the aldehyde-derived aromatic ring.
  • Synthesis : Condensation of 2,4-dihydroxybenzohydrazide with 5-chlorosalicylaldehyde.
  • Bioactivity : Exhibits antibacterial activity against Staphylococcus aureus (MIC = 0.26 mg/mL) and antioxidant properties in DPPH assays .
Mechanistic Insights
  • Kinase Inhibition : Benzimidazole-linked benzohydrazides (e.g., compound 6i) inhibit EGFR and Her2 kinases via hydrogen bonding with Met793 and hydrophobic interactions with Leu718 .
  • Antimicrobial Action : Schiff base derivatives disrupt bacterial cell membranes, as evidenced by scanning electron microscopy (SEM) images showing cell wall lysis in S. aureus .
  • Antioxidant Activity : Electron-donating groups (e.g., -OH, -OCH₃) enhance radical scavenging, with 2,4-dihydroxy derivatives outperforming ascorbic acid in FRAP assays .

Biological Activity

4-{[(4-Methylphenyl)amino]methyl}benzohydrazide, a compound characterized by its unique hydrazide functional group and aromatic amine structure, has garnered attention in biochemical and pharmacological research. This article explores its biological activity, potential therapeutic applications, and the mechanisms underlying its effects.

Chemical Structure and Properties

  • Molecular Formula : C15H17N3O
  • Molecular Weight : 255.31 g/mol
  • Functional Groups : Benzohydrazide moiety, amino group, and 4-methylphenyl substituent.

The compound's structure enables various chemical reactions, particularly condensation with aldehydes to form hydrazone derivatives, which are significant in medicinal chemistry due to their biological activities.

Biological Activity Overview

The biological activities of this compound and its derivatives have been studied primarily for their potential in treating neurodegenerative diseases and their enzyme inhibition properties. Notably, the compound exhibits:

  • Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines, suggesting potential for further development in oncology.
  • Anti-inflammatory Effects : The hydrazide functional group is often associated with anti-inflammatory properties, which may be beneficial in treating conditions like arthritis.
  • Enzyme Inhibition : Preliminary studies indicate that this compound can inhibit monoamine oxidases (MAOs), enzymes involved in neurotransmitter metabolism. This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological ActivityUniqueness
4-AminobenzohydrazideBasic benzohydrazide structureAntitumor activityLacks methyl substitution
Benzylidene hydrazone derivativesContains benzaldehyde moietyAntioxidant propertiesVaries based on substituents
AcetylhydrazineAcetyl group instead of benzoylAnti-inflammatory effectsDifferent functional group impacts
3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acidPyrazole ring additionAntimicrobial propertiesDifferent heterocyclic structure

The distinct combination of functionalities in this compound may confer unique pharmacological properties compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related hydrazides:

  • Inhibition of Laccase : A series of hydrazide-hydrazones were screened for laccase inhibition, showing micromolar activity indicative of potential applications in agriculture to control plant pathogens .
  • Neuroprotective Effects : Compounds similar to this compound have been shown to protect neuronal cells from amyloid-beta-induced toxicity, suggesting a role in Alzheimer's disease therapy .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide derivatives?

Answer:
Derivatives are typically synthesized via acid-catalyzed condensation. For example:

  • Reacting 2-(4-methylphenoxy)acetohydrazide with 4-(dimethylamino)benzaldehyde in a DMF/ethanol mixture under reflux with concentrated H₂SO₄ yields crystalline products after filtration and recrystallization from ethanol .
  • Hydrazide intermediates (e.g., 4-(4-oxo-4H-chromen-2-yl)benzohydrazide) are prepared by ester-to-hydrazide conversion using hydrazine hydrate .
    Key Data:
  • Typical yields: 80–97% .
  • Crystallization: Slow evaporation of ethanol-DMF (3:1) produces X-ray-quality crystals .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

  • FT-IR : Identifies carbonyl (C=O, ~1618 cm⁻¹) and NH/NH₂ stretches (3200–3323 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and methyl/methylene groups (δ 2.0–4.0 ppm). ¹³C NMR confirms hydrazide carbonyl signals (~165–170 ppm) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) for validation .

Advanced: How can computational docking elucidate this compound’s interaction with kinase targets?

Answer:

  • Methodology : Use AutoDock/Vina to dock derivatives (e.g., benzimidazole-benzohydrazide hybrids) into kinase active sites (e.g., EGFR, Her2). Analyze hydrogen bonds, hydrophobic interactions, and binding scores .
  • Validation : Compare docking results with experimental IC₅₀ values from kinase inhibition assays .
    Example : Compound 6i showed binding to EGFR via key residues (e.g., Met793, Lys745) .

Advanced: What experimental strategies assess DNA interaction and cleavage by metal complexes of this compound?

Answer:

  • DNA Binding : UV-vis titration with calf thymus DNA; monitor hypochromism and calculate binding constants (e.g., Kb = 1.2 × 10⁴ M⁻¹) .
  • DNA Cleavage : Agarose gel electrophoresis with pBR322 plasmid. Assess oxidative cleavage via H₂O₂ activation and mechanistic probes (e.g., singlet oxygen scavengers) .
    Key Finding : Cu(II) complexes cleave DNA via hydroxyl radical pathways .

Basic: How to optimize crystallization for X-ray diffraction studies?

Answer:

  • Solvent System : Ethanol-DMF (3:1) slow evaporation yields single crystals .
  • Refinement : Use SHELXL for structure solution and refinement. Place H atoms geometrically (C–H = 0.93–0.97 Å) and refine with isotropic displacement parameters .

Advanced: How do structural modifications impact biological activity (e.g., antimicrobial or kinase inhibition)?

Answer:

  • Substituent Effects :
    • Benzimidazole hybrids : Enhance kinase inhibition (IC₅₀ = 0.8–2.4 µM for EGFR) .
    • Chromenone derivatives : Improve β-glucuronidase inhibition (IC₅₀ = 12.4 µM) .
  • Methodology : Perform SAR studies by varying substituents (e.g., nitro, methoxy groups) and testing in enzyme assays .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of irritant vapors (analogous to sulfonyl chloride derivatives) .
  • Protective Gear : Gloves and goggles to prevent skin/eye contact. Store in anhydrous conditions to prevent hydrolysis .

Advanced: How to resolve contradictions in biological assay data (e.g., varying IC₅₀ values)?

Answer:

  • Potential Causes : Variability in cell lines, assay conditions (e.g., pH, serum content), or compound solubility.
  • Resolution :
    • Standardize protocols (e.g., MTT assay with fixed incubation times).
    • Validate activity across multiple assays (e.g., enzyme inhibition + cell viability) .

Advanced: What role do hydrazide derivatives play in designing multi-target inhibitors?

Answer:

  • Strategy : Incorporate pharmacophores (e.g., benzimidazole, chromenone) to target kinases and DNA simultaneously .
  • Example : Hybrids of this compound with 1H-benzo[d]imidazole showed dual EGFR/Her2 inhibition .

Basic: How to validate purity and stability during storage?

Answer:

  • Analytical Methods : HPLC (C18 column, acetonitrile/water gradient) to check degradation.
  • Storage : Anhydrous DMSO stock solutions at –20°C; monitor via periodic NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(4-Methylphenyl)amino]methyl}benzohydrazide
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4-{[(4-Methylphenyl)amino]methyl}benzohydrazide

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